Pyrrolidine-2-carbonyl chloride
Description
Overview of Pyrrolidine (B122466) Scaffolds in Advanced Chemical Systems
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in a vast array of biologically active compounds and advanced materials. nih.govtandfonline.com This prevalence stems from several key characteristics that medicinal and organic chemists leverage to design novel molecules with specific functions. nih.govnih.gov
The sp3-hybridized carbon atoms of the pyrrolidine ring allow for a three-dimensional arrangement of substituents, enabling a more thorough exploration of pharmacophore space compared to flat, aromatic systems. nih.govnih.govresearchgate.net This non-planar structure, often described as having a "pseudorotation," contributes to the stereochemical complexity of molecules, which is crucial for selective interactions with biological targets like proteins and enzymes. nih.govnih.govresearchgate.net The stereogenicity of the carbon atoms in the pyrrolidine ring means that different stereoisomers can exhibit distinct biological profiles due to varied binding modes. nih.govresearchgate.net
Furthermore, the pyrrolidine nucleus is a common motif in numerous natural products, particularly alkaloids, which have a long history of use in medicine. tandfonline.com Its presence in 37 FDA-approved drugs underscores its importance in pharmaceutical sciences. nih.gov Beyond pharmaceuticals, pyrrolidine derivatives are widely employed as organocatalysts and chiral ligands in asymmetric synthesis, facilitating the creation of enantiomerically pure compounds. nih.govnih.gov The ability to functionalize the pyrrolidine ring at various positions allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and stability. nih.govresearchgate.net
The Strategic Significance of Acyl Chlorides as Reactive Intermediates
Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -C(=O)Cl. wikipedia.org They are highly reactive derivatives of carboxylic acids and serve as powerful and versatile intermediates in organic synthesis. wikipedia.orgnumberanalytics.comcatalysis.blog Their strategic importance lies in their ability to readily undergo nucleophilic acyl substitution reactions, making them ideal for the formation of a wide range of other functional groups. numberanalytics.comchemistrysteps.com
The high reactivity of acyl chlorides stems from the strong electron-withdrawing effects of both the oxygen and chlorine atoms bonded to the carbonyl carbon. chemistrystudent.com This polarization renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. catalysis.blogchemistrystudent.com Consequently, acyl chlorides can be efficiently converted into esters, amides, and anhydrides by reacting them with alcohols, amines, and carboxylate salts, respectively. wikipedia.orgchemistrysteps.com This versatility makes them a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and polymers. numberanalytics.com
Due to their reactivity, acyl chlorides are often prepared in situ for immediate use in a subsequent reaction. chemistrystudent.com Common methods for their synthesis involve the treatment of carboxylic acids with reagents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or oxalyl chloride. wikipedia.orgnumberanalytics.comchemistrystudent.com The choice of reagent can depend on the specific requirements of the reaction, with oxalyl chloride often being a milder and more selective option. wikipedia.org
Historical Development and Evolution of Pyrrolidine-2-carbonyl Chloride as a Synthetic Building Block
The development of this compound as a synthetic building block is intrinsically linked to the rich chemistry of its parent amino acid, L-proline. nih.gov L-proline, a proteinogenic amino acid, provides a readily available and chiral starting material for the synthesis of a multitude of pyrrolidine-based structures. mdpi.comresearchgate.net The conversion of L-proline to various derivatives has been a long-standing area of research, driven by the desire to create novel catalysts, pharmaceuticals, and other functional molecules. nih.govyoutube.com
The synthesis of this compound itself, or its protected forms, typically involves the reaction of N-protected L-proline with a chlorinating agent. For instance, N-acylated L-proline can be reacted with chloroacetyl chloride. beilstein-journals.org Another common precursor is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which can be synthesized from L-proline. beilstein-journals.org The trifluoroacetyl-protected version, (S)-(-)-N-(Trifluoroacetyl)this compound, is a commercially available chiral derivatizing reagent used in analytical chemistry for the separation of enantiomers. scientificlabs.co.ukbiosynth.com
The evolution of its use in synthesis has been marked by the increasing demand for enantiomerically pure compounds. The chiral center at the 2-position of the pyrrolidine ring, derived from natural L-proline, makes this compound an attractive chiral building block. This allows for the introduction of a defined stereocenter into a target molecule, a critical aspect in the development of modern pharmaceuticals where stereochemistry often dictates efficacy and safety. The modular nature of its synthesis allows for the creation of diverse molecular fragments for fragment-based drug discovery. chemrxiv.orgacs.org
Data Tables
Table 1: Properties of Pyrrolidine
| Property | Value |
| Molecular Formula | (CH₂)₄NH |
| Molar Mass | 71.123 g·mol⁻¹ |
| Appearance | Colorless liquid |
| Boiling Point | 87 °C (189 °F; 360 K) |
| Solubility in Water | Miscible |
| Acidity (pKa of conjugate acid) | 11.27 |
Source: wikipedia.org
Table 2: Common Reagents for Acyl Chloride Synthesis
| Reagent | Formula | Typical Use |
| Thionyl Chloride | SOCl₂ | Widely used for converting carboxylic acids to acyl chlorides. numberanalytics.com |
| Phosphorus Pentachloride | PCl₅ | A strong chlorinating agent for carboxylic acids. chemistrystudent.com |
| Oxalyl Chloride | (COCl)₂ | A milder and more selective reagent, often used with a DMF catalyst. wikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
pyrrolidine-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVJMWZZVJSEMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10495307 | |
| Record name | Prolyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10495307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64154-87-6 | |
| Record name | Prolyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10495307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Mechanistic Insights of Pyrrolidine 2 Carbonyl Chloride
Nucleophilic Acyl Substitution Reactions at the Carbonyl Center
The carbonyl carbon of the acyl chloride group in pyrrolidine-2-carbonyl chloride is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. These reactions typically proceed through a nucleophilic acyl substitution mechanism, involving the formation of a tetrahedral intermediate followed by the expulsion of the chloride leaving group. libretexts.orgmasterorganicchemistry.com The nature of the nucleophile dictates the final product, leading to the formation of amides, esters, and thioesters, among other derivatives.
The reaction of this compound with primary and secondary amines is a robust and widely utilized method for the formation of amide bonds. These reactions are generally high-yielding and proceed under mild conditions, often in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting amides are important intermediates in the synthesis of pharmaceuticals and other biologically active compounds.
When a chiral, enantiomerically pure this compound is used, its reaction with a racemic mixture of a chiral amine leads to the formation of diastereomeric amides. These diastereomers possess different physical properties and can often be separated using standard chromatographic techniques. This approach is a cornerstone of chiral resolution, allowing for the isolation of individual enantiomers of amines.
Table 1: Examples of Amide Formation with this compound Derivatives
| This compound Derivative | Amine Nucleophile | Product | Application |
| N-Boc-L-proline chloride | 5-Amino-isophthalic acid dimethyl ester | Dimethyl 5-(N-Boc-L-prolinamido)isophthalate | Synthesis of chiral ligands rsc.org |
| (S)-(-)-N-(trifluoroacetyl)this compound | Racemic cathinone (B1664624) | Diastereomeric (S,S)- and (S,R)-N-(trifluoroacetyl)prolinyl cathinone amides | Chiral separation of cathinone enantiomers by GC-MS rsc.org |
The utility of this reaction is further exemplified in the synthesis of complex molecules. For instance, N-Boc-L-proline chloride has been reacted with 5-amino-isophthalic acid dimethyl ester to generate a chiral building block for the synthesis of novel ligands. rsc.org Similarly, (S)-(-)-N-(trifluoroacetyl)this compound is a common chiral derivatizing agent used to determine the enantiomeric composition of illicit drugs like cathinones. rsc.org
This compound readily undergoes esterification with a variety of alcohols to furnish the corresponding esters. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the HCl produced. The esterification can be performed on a wide range of alcohols, including sterically hindered ones, although more forcing conditions may be required for the latter. researchgate.net
In a similar vein, thioesterification can be achieved by reacting this compound with thiols. Thioesters are valuable intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds and in native chemical ligation for peptide synthesis. The reaction with thiols generally proceeds under similar conditions to esterification, affording the desired thioester in good yield. organic-chemistry.org
Table 2: Representative Esterification and Thioesterification Reactions
| This compound Derivative | Nucleophile | Product Type | Significance |
| N-Boc-L-proline chloride | tert-Butanol | tert-Butyl N-Boc-L-prolinate | Synthesis of protected amino acid esters |
| N-Cbz-L-proline chloride | Thiophenol | S-Phenyl N-Cbz-L-prolinethioate | Precursor for peptide synthesis and cross-coupling reactions |
The high reactivity of the acyl chloride functionality in this compound allows for selective reactions with polyfunctional nucleophiles. In molecules containing multiple nucleophilic sites, such as amino alcohols and polyamines, the reaction can often be directed to a specific site.
Chemoselectivity: In the case of amino alcohols, which possess both a nucleophilic amino group and a hydroxyl group, the reaction with this compound can be controlled to favor either N-acylation or O-acylation. Under standard conditions, the more nucleophilic amine group will preferentially react to form an amide. However, by employing specific reaction conditions, such as conducting the reaction in a strong acid like trifluoroacetic acid, it is possible to achieve chemoselective O-acylation. nih.gov In this scenario, the amine group is protonated and rendered non-nucleophilic, allowing the less reactive hydroxyl group to attack the acyl chloride.
Regioselectivity: For polyamines containing multiple amine groups of similar reactivity, achieving regioselective acylation can be challenging. A powerful strategy to address this is to use the proton as a protecting group. nih.gov By carefully controlling the pH of the reaction medium, it is possible to selectively protonate all but one of the amine functionalities. The remaining free amine is then the most nucleophilic site and will react selectively with the this compound. This method allows for the mono-acylation of polyamines with high regioselectivity.
Stereochemical Implications in Reactions Involving the Pyrrolidine (B122466) Moiety
The chiral center at the 2-position of the pyrrolidine ring in this compound plays a crucial role in the stereochemical outcome of its reactions. This influence extends not only to the immediate vicinity of the carbonyl group but can also direct stereoselective transformations at more remote positions on the pyrrolidine ring.
In nucleophilic acyl substitution reactions at the carbonyl center of this compound, the stereochemical integrity of the chiral center at the 2-position is generally maintained. The reaction mechanism does not involve the breaking of any bonds to the chiral carbon. The nucleophile attacks the carbonyl carbon, and the subsequent elimination of the chloride ion occurs without affecting the configuration of the adjacent stereocenter. libretexts.org
This retention of configuration is fundamental to the use of chiral this compound derivatives as chiral building blocks and derivatizing agents. The predictable stereochemical outcome allows for the synthesis of enantiomerically pure compounds and the reliable determination of the enantiomeric excess of other chiral molecules. It has been noted that the amidation of L-proline via its acyl chloride derivative can be prone to racemization under certain conditions, highlighting the importance of carefully controlled reaction parameters to ensure stereochemical fidelity. rsc.org
The chiral center at the 2-position of the pyrrolidine ring can exert diastereoselective control over reactions occurring at other positions on the ring, a phenomenon known as remote functionalization. While the carbonyl chloride group itself is typically transformed in the initial reaction, the resulting amide or ester functionality at the C-2 position can direct subsequent reactions.
For example, the functionalization of the C-3 position of proline derivatives has been achieved with high diastereoselectivity through palladium-catalyzed C(sp³)–H arylation. acs.org In these reactions, an amide group at the C-2 position, derived from the corresponding acyl chloride, acts as a directing group, guiding the catalyst to a specific C-H bond on the same face of the ring. This results in the formation of cis-2,3-disubstituted pyrrolidines as single stereoisomers. This type of stereocontrol, where a substituent at one position dictates the stereochemical outcome of a reaction at a neighboring or more distant carbon, is a powerful strategy in asymmetric synthesis. While direct remote functionalization controlled by the this compound group itself is less common, its conversion to other directing groups is a key step in enabling such diastereoselective transformations.
Advanced Mechanistic Studies of Reaction Pathways
The reactions involving this compound are governed by the principles of nucleophilic acyl substitution, a cornerstone of carbonyl chemistry. Mechanistic studies provide a deeper understanding of the factors controlling reaction rates and product formation.
Investigation of Transition States and Intermediates
The reactivity of this compound, like other acyl chlorides, is characterized by its susceptibility to nucleophilic attack at the electrophilic carbonyl carbon. The generally accepted mechanism for these transformations is a two-step addition-elimination process. libretexts.org
The reaction commences with the attack of a nucleophile on the carbonyl carbon, leading to the formation of a transient, high-energy tetrahedral intermediate. libretexts.orgstackexchange.com In this intermediate, the carbon atom transitions from a trigonal planar (sp²) geometry to a tetrahedral (sp³) geometry. This step is typically the rate-determining step of the reaction. The intermediate is unstable and rapidly collapses by expelling the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond and form the final substituted product. libretexts.org
Kinetic Isotope Effect Studies in Carbonyl Chloride Transformations
The kinetic isotope effect (KIE) is a powerful tool for elucidating the finer details of reaction mechanisms, including the nature of transition states. wikipedia.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope to that of its counterpart with a heavier isotope (kL/kH). wikipedia.org While specific KIE studies on this compound are not widely documented, analysis of related acyl chlorides provides significant insight into the potential mechanistic pathways.
Studies on the hydrolysis of various chloroformates, for example, have utilized carbon-13 and chlorine-37 KIEs to distinguish between associative and dissociative mechanisms. electronicsandbooks.com An associative (or concerted) mechanism involves the nucleophile in the rate-determining step, leading to a more ordered transition state, while a dissociative mechanism involves the formation of an acylium ion intermediate. electronicsandbooks.com
For example, the carbon-13 KIEs for the hydrolysis of ethyl and benzyl (B1604629) chloroformate are significant, suggesting a mechanism with considerable C-O bond formation in the transition state (associative). electronicsandbooks.com In contrast, the KIE for isopropyl chloroformate is more sensitive to solvent polarity, indicating a shift towards a more dissociative pathway in polar solvents. electronicsandbooks.com Similarly, chlorine-37 KIEs provide information about the extent of C-Cl bond cleavage in the transition state. electronicsandbooks.com
Table 1: Kinetic Isotope Effects (KIEs) on the Hydrolysis of Chloroformates in Water-Dioxane Mixtures electronicsandbooks.com
This table presents data from analogous compounds to illustrate the principles of KIE studies in carbonyl chloride transformations.
| Compound | Solvent (% 1,4-Dioxane) | Carbon-13 KIE (k¹²/k¹³) | Chlorine-37 KIE (k³⁵/k³⁷) | Inferred Mechanism |
|---|---|---|---|---|
| Ethyl Chloroformate | 0 | 1.042 | Not Reported | Associative |
| Ethyl Chloroformate | 75 | 1.039 | Not Reported | Associative |
| Benzyl Chloroformate | 15 | 1.039 | Not Reported | Associative |
| Benzyl Chloroformate | 75 | 1.034 | 1.0090 | Associative |
| Isopropyl Chloroformate | 25 | 1.037 | 1.0080 | Mixed/Associative |
Compatibility and Reactivity with Protecting Group Strategies
The high reactivity of the acyl chloride group makes this compound a valuable reagent, but it also necessitates the use of protecting groups in the synthesis of complex molecules with multiple functional groups. libretexts.org Protecting groups are temporary modifications of functional groups to prevent them from reacting under specific conditions. organic-chemistry.org
Protecting Substrate Functional Groups: When reacting this compound with a substrate containing nucleophilic groups like alcohols (-OH) or amines (-NH₂), these groups must be protected to ensure selective acylation at the desired position.
Amine Protection: Primary and secondary amines are highly nucleophilic and will react readily with the acyl chloride. They are typically protected as carbamates. Common amine protecting groups include tert-Butyloxycarbonyl (Boc), which is stable to base but removed with acid, and 9-Fluorenylmethyloxycarbonyl (Fmoc), which is removed by base. organic-chemistry.orgwikipedia.org This difference allows for an "orthogonal" strategy, where one group can be removed without affecting the other. organic-chemistry.org
Alcohol Protection: Alcohols are also nucleophilic and require protection. Silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS), are widely used. masterorganicchemistry.com They are introduced by reacting the alcohol with a silyl chloride (e.g., TBDMS-Cl) and are stable to a wide range of conditions but can be selectively removed using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF) or acid. libretexts.org Other options include ester protecting groups like acetyl (Ac) or pivaloyl (Piv). highfine.com
N-Protection of the Pyrrolidine Ring: The secondary amine within the pyrrolidine ring is itself nucleophilic and can lead to polymerization or other side reactions. Therefore, it is common to use N-protected derivatives of this compound. For example, L-proline can be protected with a group like trifluoroacetyl before being converted to the acyl chloride, yielding reagents such as (S)-(-)-N-(Trifluoroacetyl)this compound. sigmaaldrich.com This strategy ensures that the acyl chloride functionality is the sole reactive site for the desired nucleophilic attack.
Table 2: Common Protecting Groups for Amines and Alcohols wikipedia.orglibretexts.org
| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Deprotection Conditions | Stability Notes |
|---|---|---|---|---|---|
| Amine | tert-Butyloxycarbonyl | Boc | (Boc)₂O, base | Strong acid (e.g., TFA, HCl) | Base stable |
| Amine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., piperidine) | Acid stable |
| Amine | Carbobenzyloxy | Cbz | Cbz-Cl, base | Hydrogenolysis (H₂, Pd/C) | Acid and base stable |
| Alcohol | tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, imidazole | Fluoride ion (e.g., TBAF), acid | Base and oxidant stable |
| Alcohol | Acetyl | Ac | Ac₂O or AcCl, base | Base (e.g., K₂CO₃) or acid | More labile than other esters |
Applications of Pyrrolidine 2 Carbonyl Chloride in Advanced Organic Synthesis
Chiral Auxiliary and Derivatization Reagent in Analytical Chemistry
The chirality of pyrrolidine-2-carbonyl chloride makes it an excellent chiral auxiliary and derivatization reagent, particularly in the field of analytical chemistry for the separation and analysis of enantiomers.
Resolution of Enantiomeric Mixtures through Diastereomer Formation
A common strategy for separating enantiomers, which have identical physical properties, is to convert them into diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography. libretexts.org this compound is effectively used for this purpose. By reacting a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure form of this compound, a mixture of diastereomers is formed. libretexts.orgnih.gov These diastereomers can then be separated, and subsequent cleavage of the pyrrolidine-2-carbonyl group regenerates the individual, now-resolved enantiomers. libretexts.org This method of classical chemical resolution is a fundamental technique for obtaining enantiopure compounds. nih.gov
Applications in Chromatographic Techniques (e.g., GC-MS) for Chiral Analysis
This compound, particularly its N-trifluoroacetyl derivative, serves as a crucial chiral derivatizing agent for the analysis of chiral compounds using gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Derivatization is a process where a compound is chemically modified to produce a new compound that has properties more suitable for a particular analytical technique. In this case, reacting an analyte with this compound introduces a chiral center, allowing for the separation of enantiomers on a chiral stationary phase in a gas chromatograph. khanacademy.org
This technique has been successfully applied to the chiral separation of various psychoactive drugs, including cathinone (B1664624) and amphetamine-related compounds. sigmaaldrich.comsigmaaldrich.com It is also used for the estimation of cathinone-related drug enantiomers in biological samples such as urine and plasma. sigmaaldrich.comsigmaaldrich.com The derivatization process enhances the volatility and thermal stability of the analytes, making them amenable to GC-MS analysis, while the inherent chirality of the reagent facilitates the separation of the enantiomeric forms.
Building Block for Complex Heterocyclic Systems and Bioactive Scaffolds
The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.govnih.govambeed.comsigmaaldrich.com this compound, as a derivative of proline, provides a ready-made chiral pyrrolidine unit, making it a valuable building block for the synthesis of complex heterocyclic systems and bioactive molecular frameworks. nih.govmdpi.comresearchgate.net
Synthesis of Substituted Pyrrolidine-2-carboxamides
One of the most direct applications of this compound is in the synthesis of substituted pyrrolidine-2-carboxamides. The reactive acyl chloride group readily undergoes nucleophilic acyl substitution with a wide range of primary and secondary amines to form stable amide bonds. This reaction is a cornerstone for creating libraries of diverse pyrrolidine-2-carboxamide (B126068) derivatives.
A notable example is the synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides, which have been investigated as potential mimics of proline-rich antimicrobial peptides. nih.gov In this synthesis, the corresponding pyrrolidine-2-carboxylic acid is first converted to the acyl chloride in situ using thionyl chloride, which then reacts with various amines to yield the desired carboxamides. nih.gov
| Amine | Resulting Carboxamide |
| Various substituted anilines | Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides |
| (S)-(1-ethylpyrrolidin-2-yl)methanamine | Intermediate for Raclopride synthesis |
This table illustrates the versatility of this compound in reacting with different amines to form a variety of carboxamides.
Role in the Assembly of Molecular Frameworks for Pharmaceutical Research
The pyrrolidine scaffold is a key component in a multitude of pharmaceutical agents due to its favorable physicochemical properties and its ability to introduce conformational rigidity and stereochemical complexity into a molecule. nih.gov this compound and its parent acid, proline, are instrumental in the synthesis of these complex molecular frameworks. nih.govmdpi.com
For instance, the synthesis of drugs like Raclopride, used in the treatment of psychosis, involves the reaction of an amine with a derivative of pyrrolidine-2-carboxylic acid that has been activated as an acid chloride. nih.gov Similarly, the development of dipeptidyl peptidase IV (DPP-IV) inhibitors, such as Vildagliptin for the treatment of type 2 diabetes, utilizes intermediates derived from the reaction of L-proline with chloroacetyl chloride, a close structural analog of this compound. beilstein-journals.org The resulting (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a key building block for these inhibitors. beilstein-journals.org
The ability to readily incorporate the chiral pyrrolidine motif via this compound and related reagents has significantly contributed to the discovery and development of new therapeutic agents across various disease areas. nih.govmdpi.com
Contributions to Peptide Chemistry and Peptidomimetic Construction
This compound, being an activated derivative of the amino acid proline, naturally finds significant applications in peptide chemistry and the construction of peptidomimetics. Proline's unique cyclic structure imparts significant conformational constraints on peptide chains, making it a crucial residue in protein structure and function.
The synthesis of peptides involves the formation of amide bonds between amino acids. The use of an activated carboxylic acid, such as an acyl chloride, is a common strategy to facilitate this bond formation. This compound can be used to couple a proline residue to the N-terminus of a growing peptide chain.
Furthermore, the principles of using activated amino acid derivatives extend to the construction of peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved properties such as enhanced stability and oral bioavailability. jacsdirectory.comjacsdirectory.com Solid-phase synthesis, a cornerstone of modern peptide and peptidomimetic construction, often employs activated amino acid derivatives to build complex molecules on a resin support. jacsdirectory.comjacsdirectory.comacs.org While Fmoc-protected amino acids are more common in standard solid-phase peptide synthesis, the underlying chemistry of activating the carboxyl group to facilitate amide bond formation is the same. The use of pyrrolidine-based building blocks is essential for creating peptidomimetics that incorporate the structural features of proline. nih.gov
Spectroscopic Characterization Methodologies and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Carbon-13 (¹³C) NMR Spectroscopic Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. The carbonyl carbon of the acid chloride is a key diagnostic signal, expected to appear at a very low field (deshielded) position, typically in the range of 160-180 ppm. ucalgary.ca
For L-proline in water, the carboxyl carbon (C1) resonates around 174.5 ppm, the α-carbon (C2) at 60.7 ppm, the δ-carbon (C5) at 46.1 ppm, and the β- and γ-carbons (C3, C4) at 28.9 and 24.0 ppm, respectively. hmdb.cachemicalbook.com In Pyrrolidine-2-carbonyl chloride, the C1 carbonyl carbon signal is expected to be in the characteristic range for acyl chlorides (~170 ppm), while the adjacent C2 carbon would also experience a shift. nih.gov
| Carbon Atom | Chemical Shift (δ) in ppm for L-Proline (in H₂O) hmdb.cachemicalbook.com | Expected Shift for this compound |
|---|---|---|
| C=O (C1) | 174.5 | ~170 ppm |
| α-C (C2) | 60.7 | ~60-65 ppm |
| δ-C (C5) | 46.1 | ~46-48 ppm |
| β-C (C3) | 28.9 | ~29-31 ppm |
| γ-C (C4) | 24.0 | ~24-26 ppm |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy) would establish the proton-proton coupling network within the pyrrolidine (B122466) ring, confirming the connectivity from the α-proton (H2) through to the δ-protons (H5).
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C signals for the C2, C3, C4, and C5 positions.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy is essential for identifying the key functional groups present in the molecule.
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an acyl chloride is the strong carbonyl (C=O) stretching absorption, which appears at a high frequency. ucalgary.ca For acyl chlorides, this band is typically observed in the 1775-1810 cm⁻¹ range. blogspot.com The C-Cl stretch also provides a useful, though sometimes complex, signal between 550 and 730 cm⁻¹. blogspot.com For proline-containing structures, characteristic bands for C-H stretching and bending are also expected. umich.edunih.gov The IR spectrum of L-proline itself shows a strong carboxyl C=O stretch around 1641 cm⁻¹ and various CH₂ bending modes. umich.educhemicalbook.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch in acyl chlorides is also a strong band in the Raman spectrum. tandfonline.com Studies on related molecules show that Raman is effective for analyzing the structure of acyl chlorides and can be used to study conformational changes. tandfonline.comacs.org For complex biological molecules like proline derivatives, Raman can elucidate subtle structural features and interactions. researchgate.net
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Reference |
|---|---|---|---|---|
| C=O | Stretch | 1775 - 1810 | Strong, ~1770 - 1800 | ucalgary.cablogspot.com |
| C-Cl | Stretch | 550 - 730 | Observable | blogspot.com |
| N-H | Stretch (in hydrochloride salt) | ~2400-3200 (broad) | Observable | |
| C-H | Stretch | 2850 - 3000 | 2850 - 3000 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. nih.govmdpi.com For (S)-pyrrolidine-2-carbonyl chloride hydrochloride (C₅H₉Cl₂NO), the exact mass can be calculated and compared to the experimental value to confirm the molecular formula. nih.gov
The fragmentation pattern in mass spectrometry provides structural information. For this compound, common fragmentation pathways would include:
Loss of the chlorine radical (Cl•).
Loss of hydrogen chloride (HCl).
Loss of the carbonyl group (CO).
Formation of an acylium ion [M-Cl]⁺, which is often a prominent peak for acyl chlorides. ucalgary.ca
Fragmentation of the pyrrolidine ring itself.
The high reactivity of acyl chlorides can sometimes make direct analysis challenging, and derivatization may be employed to facilitate analysis by techniques like UPLC-MS/MS. nih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Studies
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of chiral molecules. Since this compound is derived from L-proline, it is chiral.
CD spectroscopy is extensively used to study the conformation of proline-containing peptides and proteins. nih.gov Peptides rich in proline often adopt a polyproline II (PPII) helix structure, which has a characteristic CD spectrum with a strong negative band around 204 nm and a weak positive band near 228 nm. researchgate.net The CD spectrum of L-proline itself in water shows distinct features that can be used to probe its structure and interaction with the solvent. rsc.orgresearchgate.net The absolute configuration of this compound can be confirmed by comparing its CD spectrum to that of known proline standards or through theoretical calculations. The technique is particularly sensitive to the conformation of the pyrrolidine ring and the orientation of the carbonyl group, making it a powerful tool for stereochemical assignment. umich.edu
X-ray Crystallography for Solid-State Structure Determination of this compound Salts
The solid-state structure of this compound in its salt form is crucial for understanding its molecular conformation, packing, and intermolecular interactions in the crystalline state. X-ray crystallography is the definitive method for determining such three-dimensional arrangements. However, a review of publicly available scientific literature and crystallographic databases indicates a lack of specific X-ray diffraction data for simple salts of this compound.
In the absence of direct crystallographic data for this compound salts, an analysis of closely related structures, such as the precursor L-proline and its hydrochloride salt, can provide valuable insights into the expected conformation of the pyrrolidine ring within a crystal lattice.
Structural Insights from L-Proline Crystallography
L-proline, the parent amino acid from which this compound is derived, has been extensively studied by X-ray crystallography. In its crystalline form, L-proline exists as a zwitterion, with a protonated amine and a deprotonated carboxylate group. nih.gov The pyrrolidine ring typically adopts a slightly bent envelope conformation, with one of the carbon atoms out of the plane of the other four atoms. nih.gov
A redetermination of the solvent-free crystal structure of L-proline provided the following crystallographic data:
Table 1: Crystal Data and Structure Refinement for L-proline
| Parameter | Value |
| Empirical Formula | C₅H₉NO₂ |
| Formula Weight | 115.13 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.9999 (3) |
| b (Å) | 7.6432 (4) |
| c (Å) | 12.1837 (7) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 558.46 (5) |
| Z | 4 |
| Temperature (K) | 293(2) |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Data sourced from a redetermination of the L-proline crystal structure. nih.gov |
Expected Structural Features of this compound Salts
In a salt of this compound, the pyrrolidine nitrogen would be protonated, forming a pyrrolidinium (B1226570) cation. The solid-state structure would be determined by the ionic interactions between this cation and the corresponding anion, as well as by hydrogen bonding involving the N-H groups of the pyrrolidinium ring.
The conformation of the pyrrolidine ring itself is expected to be similar to that observed in L-proline and its derivatives, likely exhibiting an envelope or twisted conformation. The presence of the electron-withdrawing carbonyl chloride group at the 2-position would influence the electronic distribution within the ring and could affect the bond lengths and angles compared to L-proline. The packing of the ions in the crystal lattice would be governed by the need to maximize electrostatic attractions and hydrogen bonding, while accommodating the steric bulk of the pyrrolidinium cation and the counter-ion.
While detailed structural parameters such as precise bond lengths, bond angles, and torsion angles for this compound salts remain undetermined without experimental X-ray crystallographic data, the analysis of related proline structures provides a solid foundation for predicting its general solid-state characteristics.
Theoretical and Computational Chemistry Studies on Pyrrolidine 2 Carbonyl Chloride
Quantum Chemical Calculations of Electronic Structure and Bonding Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of Pyrrolidine-2-carbonyl chloride. While specific studies dedicated solely to this molecule are not extensively published, a wealth of research on proline and its derivatives provides a robust framework for understanding its properties. nih.govresearchgate.netresearchgate.net
Typically, calculations are performed using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311G or larger to accurately model the system. researchgate.netresearchgate.net These calculations yield optimized molecular geometries, including key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. For instance, the analysis of related proline-containing compounds reveals that the pyrrolidine (B122466) ring is not planar but adopts a puckered conformation. nih.gov Furthermore, the electronic properties, such as charge distribution and molecular orbital energies (HOMO-LUMO gap), can be determined, which are crucial for predicting the molecule's reactivity.
Table 1: Representative Theoretical Parameters for Proline Derivatives
| Parameter | Typical Calculated Value/Observation | Significance for this compound |
| Pyrrolidine Ring Pucker | Endo and Exo conformations with low energy barriers between them. researchgate.net | The puckering of the pyrrolidine ring will influence the spatial orientation of the carbonyl chloride group, affecting its steric accessibility. |
| C-N Bond Character | Exhibits partial double bond character, leading to a rotational barrier. merckmillipore.com | This restricted rotation around the C-N bond results in cis and trans isomers with respect to the carbonyl chloride group. |
| C=O Bond Length | ~1.20 - 1.22 Å | A standard double bond length, indicative of a typical carbonyl group. |
| C-Cl Bond Length | ~1.78 - 1.82 Å | Longer and weaker than the C=O bond, making it the likely site of nucleophilic attack. |
Note: The values in this table are illustrative and based on calculations of related proline derivatives. Specific values for this compound would require dedicated computational studies.
Conformational Analysis and Potential Energy Surface Mapping
The conformational landscape of this compound is primarily defined by two key structural features: the puckering of the pyrrolidine ring and the rotation around the C-N bond. Computational methods are essential for mapping the potential energy surface (PES) and identifying the stable conformers and the energy barriers that separate them. nih.govnih.gov
The pyrrolidine ring typically exhibits two main puckered forms, often referred to as "up" (Cγ-exo) and "down" (Cγ-endo), which are generally close in energy. researchgate.netacs.org The presence of substituents can influence the preference for one pucker over the other. acs.org
More significantly, the partial double bond character of the N-acyl bond restricts rotation, leading to cis and trans isomers. The energy difference between these isomers in proline-containing peptides is typically small, allowing for their coexistence in solution. merckmillipore.com For this compound, the relative stability of the cis and trans conformers will be dictated by steric and electronic interactions between the carbonyl chloride group and the pyrrolidine ring. Mapping the PES by systematically rotating the C-N dihedral angle allows for the determination of the global minimum energy structure and the transition states for isomerization.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry provides powerful tools to model chemical reactions, such as the acylation reactions involving this compound. By mapping the reaction pathway, chemists can identify the transition state (TS) structures and calculate the activation energies, offering insights into reaction rates and mechanisms. nih.govnih.gov
Prediction of Reactivity and Selectivity in Acylation Reactions
Acylation reactions with this compound, such as the Schotten-Baumann reaction with an amine or alcohol, proceed via nucleophilic attack at the carbonyl carbon. google.com DFT calculations can model this process by identifying the structure of the tetrahedral intermediate and the subsequent transition state for the departure of the chloride leaving group.
The calculated energy barrier for the reaction provides a quantitative measure of the compound's reactivity. Furthermore, in cases where the nucleophile or the pyrrolidine ring contains stereocenters, computational modeling can predict the diastereoselectivity of the reaction by comparing the activation energies of the different pathways leading to the various stereoisomers. nih.gov The analysis of the transition state geometry can reveal key non-covalent interactions, such as hydrogen bonds, that are responsible for the observed selectivity. mdpi.com
Elucidation of Solvent Effects on Reaction Energetics
The solvent plays a crucial role in chemical reactions, and its effects can be incorporated into computational models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used to account for the bulk electrostatic effects of the solvent on the energies of reactants, intermediates, and transition states. nih.gov
For acylation reactions of this compound, moving from a non-polar to a polar solvent would be expected to stabilize charged intermediates and transition states, thereby affecting the reaction energetics. Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding between the solvent and the carbonyl group or the chloride leaving group.
Prediction and Validation of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for structure validation. github.io For this compound, the prediction of NMR chemical shifts and vibrational frequencies would be particularly valuable.
Modern computational workflows for NMR prediction involve geometry optimization followed by the calculation of nuclear shielding constants, often using functionals specifically parameterized for this purpose (e.g., WP04) and including solvent effects. github.io The calculated shielding constants are then converted to chemical shifts by referencing them against a standard. This allows for the assignment of peaks in the experimental spectrum and can help in distinguishing between different conformers or isomers.
Table 2: Typical Workflow for Computational NMR Prediction
| Step | Description | Common Methods |
| 1. Conformational Search | Generation of a set of low-energy conformers. | Molecular mechanics or semi-empirical methods. |
| 2. Geometry Optimization | Optimization of the geometry of each conformer. | DFT (e.g., B3LYP-D3/6-31G(d)). github.io |
| 3. NMR Calculation | Calculation of isotropic shielding constants for each optimized conformer. | DFT with specialized functionals (e.g., WP04/6-311++G(2d,p)) and an implicit solvent model (e.g., PCM). github.io |
| 4. Boltzmann Averaging | Calculation of a weighted average of the chemical shifts based on the relative energies of the conformers. | Statistical mechanics. |
| 5. Linear Scaling | Application of a linear correction to the calculated shifts to improve agreement with experimental data. | Comparison with a set of reference compounds. |
Similarly, the calculation of harmonic vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. While the calculated frequencies are often systematically overestimated, they can be brought into better agreement with experimental values through the use of empirical scaling factors.
Molecular Dynamics Simulations for Solvent-Solute Interactions
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a solvent environment over time. rsc.orgresearchgate.netuni-miskolc.hu In an MD simulation, the atoms are treated as classical particles, and their motions are governed by a force field.
By simulating the molecule in a box of explicit solvent molecules (e.g., water, chloroform), one can gain insights into the structure and dynamics of the solvation shell. Analysis of the simulation trajectory can reveal information about:
Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the solvent and the carbonyl oxygen of the solute. researchgate.net
Solvent Accessible Surface Area (SASA): A measure of the exposure of different parts of the molecule to the solvent. uni-miskolc.hu
Conformational Dynamics: The transitions between different ring puckers and cis/trans isomers in solution, providing a dynamic view that complements the static picture from PES scans. acs.org
Diffusion: The diffusion coefficient of the solute in the solvent, which is related to its size, shape, and interactions with the solvent. rsc.org
These simulations are crucial for understanding how the solvent influences the conformational preferences and reactivity of this compound.
Future Perspectives and Emerging Research Trajectories
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of acyl chlorides, including pyrrolidine-2-carbonyl chloride and its derivatives, often involves reagents like thionyl chloride or oxalyl chloride. These methods, while effective, generate hazardous waste such as SO2 and HCl and can sometimes lead to racemization, diminishing the enantiopurity of the final product. rsc.org Consequently, a significant future direction is the development of greener, more sustainable synthetic pathways that minimize waste and preserve stereochemical integrity.
Current research is pivoting towards several innovative approaches:
Biocatalytic Amidation: One promising strategy involves the enzymatic amidation of L-proline to produce L-prolinamide. This method avoids the use of halogenated solvents and harsh chlorinating agents, achieving a high atom economy (up to 86.4%) and producing water as the primary byproduct. rsc.org While this produces the amide, subsequent transformations to the acyl chloride under green conditions represent a key research target.
Solvent-Free and Water-Mediated Reactions: The use of water as a solvent or even solvent-free conditions for the synthesis of proline-based compounds, such as cyclic dipeptides, is gaining traction. researchgate.net These methods are environmentally benign and often simplify product isolation. A patent has described the synthesis of N-acyl proline via amide formation at high temperatures without the use of organic solvents or the corresponding acid chloride, pointing to a future where the precursor to this compound can be made more sustainably. google.com
Alternative Acylation Methods: The Schotten-Baumann reaction, a well-established method for acylation, is being re-evaluated for synthesizing N-acyl prolines from sources like palmitoyl (B13399708) chloride, offering a route that can be optimized for milder conditions. iaea.org Research into catalytic, non-stoichiometric activation of the carboxylic acid precursor is a key goal for future sustainable syntheses.
These evolving strategies underscore a collective shift towards processes that are not only efficient but also environmentally responsible, paving the way for the large-scale, green production of this compound and its precursors.
Expansion of Applications in Catalytic Asymmetric Transformations
L-proline and its derivatives are celebrated as "the simplest enzymes" for their ability to catalyze a wide range of asymmetric reactions with high stereoselectivity. libretexts.org this compound, as an activated form of proline, is central to expanding this catalytic repertoire, serving both as a precursor to sophisticated organocatalysts and as a reactive partner in stereoselective transformations.
Emerging trends in this area include:
Novel Organocatalyst Development: The pyrrolidine (B122466) scaffold is a privileged structure in organocatalysis. nih.gov By using this compound, chemists can readily synthesize a diverse library of N-acyl proline derivatives. These modifications can fine-tune the steric and electronic properties of the resulting catalyst, enhancing enantioselectivity and expanding the scope of reactions beyond classic aldol (B89426) and Mannich reactions. nih.govresearchgate.net For example, derivatives like (S)-N-(methylsulfonyl) pyrrolidine-2-carboxamide (B126068) have been shown to influence asymmetric induction. nih.gov
Chiral Derivatizing Agent: N-acylated pyrrolidine-2-carbonyl chlorides, such as (S)-(−)-N-(Trifluoroacetyl)this compound (TPC), are effective chiral derivatizing reagents. They are used to determine the enantiomeric purity of various compounds, including psychoactive drugs, by converting them into diastereomeric amides that can be separated and quantified using techniques like GC-MS. sigmaaldrich.com
Metal-Catalyzed Cross-Coupling Reactions: A significant expansion of its utility involves using N-protected proline acid chloride in metal-catalyzed reactions. For instance, palladium-catalyzed coupling reactions with vinylstannanes have been shown to produce N-protected α'-amino-α,β-unsaturated ketones, demonstrating that the acyl chloride can participate in sophisticated bond-forming reactions beyond simple acylation. tandfonline.com This opens avenues for creating complex proline-containing molecules that were previously difficult to access.
The ability to easily modify the N-acyl group and engage the carbonyl chloride in a variety of catalytic cycles ensures that it will remain a key player in the ongoing development of asymmetric synthesis.
Integration with Automated Synthesis and Flow Chemistry Technologies
The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has spurred the integration of chemical synthesis with automation and flow chemistry. This compound is ideally suited for these technologies, particularly in the realm of peptide synthesis.
Key developments include:
Rapid Peptide Synthesis: Automated fast-flow peptide synthesis (AFPS) has dramatically reduced the time required to assemble peptide chains. amidetech.com Since this compound is an activated amino acid, it can be readily utilized in these systems for the efficient incorporation of proline residues into a growing peptide. Flow chemistry offers precise control over reaction parameters, efficient mixing, and reduced side product formation, making it superior to traditional batch methods. amidetech.comnih.gov
Automated "Proline Editing": A novel concept termed "proline editing" leverages automated solid-phase peptide synthesis. In this approach, a modified proline precursor like hydroxyproline (B1673980) is incorporated into a peptide. nih.govnih.gov Following the automated synthesis of the peptide backbone, the hydroxyl group can be selectively modified to create a vast array of different 4-substituted proline derivatives. nih.govacs.org This automated, post-synthesis modification strategy highlights a sophisticated use of proline chemistry in a high-throughput format.
Compound Library Generation: Flow chemistry systems are increasingly used to generate libraries of compounds for biological screening. youtube.com The reactivity of this compound allows it to be used as a versatile building block in these automated systems to create diverse sets of N-acyl proline derivatives or other proline-containing scaffolds for evaluation as new drug candidates or catalysts.
The compatibility of this reactive building block with automated platforms promises to accelerate the discovery of new functional molecules and materials.
Computational Design and Optimization of Reactivity and Selectivity
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. For proline-based systems, computational methods like Density Functional Theory (DFT) are providing unprecedented insight into reaction mechanisms, which is crucial for the rational design of new catalysts and reactions involving this compound.
Future research in this domain is focused on:
Mechanistic Elucidation: DFT calculations have been instrumental in refining the understanding of proline-catalyzed reactions, such as the aldol reaction. rsc.orgmdpi.com These studies analyze the transition state geometries, the role of hydrogen bonding from the carboxylic acid group, and the influence of solvent molecules to explain the observed stereoselectivity. mdpi.comic.ac.uk Such insights can be directly applied to predict the behavior of catalysts derived from this compound.
Rational Catalyst Design: By modeling the transition states of reactions, computational methods can predict how modifications to the N-acyl group of a proline catalyst will impact its stereochemical outcome. This in-silico approach allows for the pre-screening of potential catalysts, prioritizing the synthesis of those most likely to exhibit high efficiency and selectivity, thereby saving significant experimental time and resources. rsc.org
Predicting Reactivity Parameters: Computational tools can calculate key physicochemical and stereoelectronic descriptors that govern reactivity. nih.gov For instance, analyzing the nucleophilicity of the enamine intermediate or the electrophilicity of the carbonyl chloride can help in optimizing reaction conditions and choosing appropriate substrates. mdpi.com
The synergy between computational modeling and experimental work is set to guide the development of the next generation of highly selective and reactive systems based on the pyrrolidine framework.
Exploration of Unconventional Reactivity Modes for this compound
While the classical role of this compound is as an acylating agent for nucleophiles like amines and alcohols, future research is poised to uncover and exploit more unconventional reactivity patterns. This involves leveraging the unique combination of a reactive acyl chloride, a chiral pyrrolidine ring, and a modifiable nitrogen atom.
Emerging areas of exploration include:
Transition-Metal Mediated Transformations: As demonstrated by palladium-catalyzed couplings, the acyl chloride can act as an electrophilic partner in cross-coupling reactions. tandfonline.com Future work could expand this to other metals and coupling partners, potentially enabling novel carbon-carbon or carbon-heteroatom bond formations under mild conditions. This moves the reagent from a simple acylating agent to a versatile building block in catalysis.
Bioorthogonal Chemistry: Proline derivatives equipped with reactive handles like azides, alkynes, or tetrazines are being developed through "proline editing" for use in bioorthogonal conjugation reactions. nih.govacs.org this compound can serve as a starting point for creating proline derivatives that can be attached to biomolecules and participate in click chemistry, enabling applications in chemical biology and diagnostics.
Photoredox and Electrochemical Catalysis: The application of light or electricity to drive chemical reactions could unlock novel reactivity for this compound. For example, single-electron reduction could generate a ketyl radical, or the pyrrolidine ring itself could participate in radical-based cyclization or ring-opening reactions under specific catalytic conditions. These represent largely unexplored but potentially fruitful areas of research.
Novel Scaffold Synthesis: The reactivity of activated proline derivatives is being harnessed to create entirely new molecular scaffolds for drug discovery. For instance, pyrrolopyrimidinone derivatives have been identified as potent enzyme inhibitors for cancer immunotherapy, showcasing how the core pyrrolidine structure can be elaborated into complex, biologically active heterocycles. acs.org
By thinking beyond traditional acylation chemistry, researchers can unlock the full potential of this chiral building block, leading to the discovery of new reactions, materials, and therapeutic agents.
Q & A
Q. What are the standard synthetic routes for pyrrolidine-2-carbonyl chloride, and how do reaction conditions influence yield?
this compound (PCC) is typically synthesized via the reaction of proline with oxalyl chloride in the presence of dimethylformamide (DMF) as a catalyst. The reaction proceeds under anhydrous conditions to minimize hydrolysis. Key factors affecting yield include stoichiometric ratios, temperature control (0–25°C), and solvent purity. DMF enhances electrophilicity by activating oxalyl chloride, but excess catalyst can lead to side reactions. Post-synthesis purification often involves distillation or recrystallization .
Q. Which analytical techniques are most reliable for characterizing this compound?
Common methods include:
- GC-MS : For assessing purity and identifying volatile by-products. Derivatization with agents like (S)-(-)-N-(trifluoroacetyl)this compound (TPC) improves volatility .
- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm structural integrity, with characteristic peaks for the carbonyl chloride (C=O, ~170 ppm) and pyrrolidine ring protons (δ 1.5–3.5 ppm).
- HPLC : Reversed-phase columns with UV detection (210–230 nm) monitor degradation products. Ensure anhydrous mobile phases to prevent hydrolysis .
Q. How can researchers mitigate instability of this compound during storage?
Store under inert gas (argon/nitrogen) at –20°C in sealed, moisture-resistant containers. Use anhydrous solvents (e.g., dry dichloromethane) for dissolution. Regular titration with Karl Fischer reagent ensures solvent dryness. Avoid prolonged exposure to light, as UV radiation accelerates decomposition .
Advanced Research Questions
Q. How do solvent properties influence reaction kinetics and by-product formation in PCC synthesis?
A computer-aided solvent selection framework optimizes reactivity and separation efficiency. Key parameters include polarity, dielectric constant, and hydrogen-bonding capacity. For example:
- Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity but may stabilize reactive intermediates, increasing side products.
- Low-boiling solvents (e.g., diethyl ether) facilitate easy removal post-reaction. Multiphase modeling predicts activity coefficients and partition behavior, minimizing energy-intensive separation steps .
Q. What strategies resolve contradictions in reported yields for PCC derivatives across studies?
Discrepancies often arise from:
- Moisture contamination : Validate solvent dryness via Karl Fischer titration.
- Catalyst variability : Use standardized batches of DMF or alternative catalysts (e.g., N-methylmorpholine).
- Reaction monitoring : In-situ FTIR tracks carbonyl chloride consumption. Cross-reference literature using diverse keywords (e.g., "this compound synthesis," "proline derivatization") to identify methodological differences .
Q. How can enantioselective synthesis of chiral PCC derivatives be achieved?
Chiral resolution involves:
- Derivatization : React PCC with chiral auxiliaries (e.g., L-TPC) to form diastereomers separable via HPLC or GC.
- Chiral stationary phases : Use columns with β-cyclodextrin or cellulose derivatives for enantiomeric separation.
- Asymmetric catalysis : Employ chiral Lewis acids (e.g., BINOL-derived catalysts) during synthesis to induce enantioselectivity .
Q. What computational tools aid in predicting PCC reactivity and degradation pathways?
- Density Functional Theory (DFT) : Models reaction intermediates and transition states, identifying hydrolysis-prone sites.
- Molecular Dynamics (MD) : Simulates solvent interactions to predict aggregation or decomposition.
- Group Contribution Methods : Estimate thermodynamic properties (e.g., activity coefficients) for solvent optimization .
Methodological Considerations
Q. How should researchers design experiments to assess PCC’s reactivity with diverse nucleophiles?
Use a stoichiometric matrix : Vary nucleophile equivalents (0.5–2.0 eq) under controlled temperatures (0–40°C). Monitor via TLC or LC-MS for intermediate formation. For air-sensitive nucleophiles (e.g., Grignard reagents), employ Schlenk-line techniques. Include control reactions (no nucleophile) to identify autodegradation pathways .
Q. What protocols ensure reproducibility in PCC-based peptide coupling reactions?
- Activation step : Pre-activate carboxylic acids with PCC (1.2 eq) in dichloromethane for 30 min at 0°C.
- Coupling conditions : Add amine nucleophiles (1.5 eq) and stir at 25°C for 2–4 hr. Quench with aqueous NaHCO₃ to neutralize HCl by-products.
- Validation : Compare coupling efficiency with established agents (e.g., EDC/HOBt) via ¹H NMR integration .
Q. How can literature reviews on PCC applications avoid bias or gaps?
Apply systematic search strategies:
- Databases : SciFinder, Reaxys, and PubMed with Boolean operators (e.g., "this compound AND (synthesis OR derivatization)").
- Keyword variants : Include CAS numbers (e.g., 39901-94-5) and IUPAC synonyms (e.g., picolinoyl chloride hydrochloride).
- Citation tracking : Use tools like Web of Science to identify seminal works and recent advances .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
